molecular formula C20H16ClN3OS B2686469 (2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 683257-99-0

(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2686469
CAS No.: 683257-99-0
M. Wt: 381.88
InChI Key: DXPOHGKSSTVJPS-RVDMUPIBSA-N
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Description

The compound (2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a nitrile-containing enamine derivative featuring a thiazole core substituted with a 3-methoxyphenyl group and an amino group linked to a 5-chloro-2-methylphenyl moiety. Its structural complexity arises from the conjugation of the α,β-unsaturated nitrile system with the thiazole and aromatic substituents, which may confer unique electronic and steric properties.

Properties

IUPAC Name

(E)-3-(5-chloro-2-methylanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c1-13-6-7-16(21)9-18(13)23-11-15(10-22)20-24-19(12-26-20)14-4-3-5-17(8-14)25-2/h3-9,11-12,23H,1-2H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPOHGKSSTVJPS-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a member of the thiazole derivatives, which are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H15ClN2S\text{C}_{16}\text{H}_{15}\text{Cl}\text{N}_{2}\text{S}

This structure features a thiazole ring, a prop-2-enenitrile moiety, and a chloro-substituted aromatic group, which contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. The compound under consideration has been evaluated against various cancer cell lines.

Case Study: NCI60 Cell Line Screening

In a study involving the NCI60 cell line panel, thiazole derivatives demonstrated varying degrees of cytotoxicity. For instance, compounds similar in structure to this compound were tested for their growth inhibition (GI50) values across different cancer types:

CompoundCancer TypeGI50 (µM)
Compound ANon-small cell lung cancer0.37
Compound BColon cancer0.67
Compound CBreast cancer0.45

These findings suggest that modifications in the thiazole structure can enhance anticancer potency, indicating a potential pathway for drug development.

Antibacterial Activity

The antibacterial properties of thiazole derivatives are well-documented. The compound has been tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

In Vitro Antibacterial Testing

In vitro studies have shown that various thiazole derivatives exhibit significant antibacterial activity. The minimum inhibitory concentration (MIC) values for related compounds are summarized below:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli13.40
Pseudomonas aeruginosa11.29

These results indicate that the presence of halogen substituents in the thiazole structure enhances antibacterial efficacy.

Antifungal Activity

Thiazole derivatives have also been explored for their antifungal properties. The compound's structural features may contribute to its effectiveness against various fungal pathogens.

Antifungal Efficacy

The antifungal activity of similar compounds has been evaluated against common fungal strains:

Fungal StrainMIC (µM)
Candida albicans16.69
Aspergillus niger22.10

These findings highlight the potential of this compound as an antifungal agent.

The biological activity of this compound can be attributed to its ability to interfere with cellular processes in target organisms. Thiazole derivatives typically inhibit key enzymes involved in cell division and metabolism, leading to cell death in cancer cells and inhibition of bacterial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring’s 4-position substituent significantly influences electronic and steric properties:

Compound Thiazole Substituent Key Effects Reference
Target Compound 3-Methoxyphenyl Electron-donating methoxy group enhances π-conjugation; moderate steric bulk
(2E)-3-[(5-Chloro-2-methylphenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 2,4-Dichlorophenyl Electron-withdrawing Cl groups reduce electron density; increased hydrophobicity
(2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile 3,4-Dimethoxyphenyl Enhanced electron donation from two methoxy groups; potential for improved solubility
(2E)-3-[(4-Bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 4-Methylphenyl Electron-donating methyl group increases steric bulk without polar effects

Key Observations :

  • Electron-rich substituents (e.g., methoxy) may improve solubility and π-π stacking interactions, relevant for binding to aromatic protein pockets .
  • Halogenated substituents (e.g., Cl, Br) enhance lipophilicity and may influence halogen bonding in biological targets .
Variations in the Amino Group Substituent

The amino group’s aromatic substituent modulates electronic and steric interactions:

Compound Amino Substituent Key Effects Reference
Target Compound 5-Chloro-2-methylphenyl Chlorine provides moderate electron withdrawal; methyl group adds steric hindrance
(E)-3-(3-Acetylanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 3-Acetylanilino Acetyl group introduces strong electron withdrawal, potentially reducing reactivity
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile 2-Fluoro-5-nitroanilino Nitro and fluoro groups create strong electron-withdrawing effects; may enhance binding to electrophilic sites

Key Observations :

  • Steric hindrance from substituents like methyl or chloro may restrict rotational freedom, affecting conformational stability .
Hydrogen Bonding and Crystal Packing

While direct crystallographic data for the target compound is absent, and highlight the role of hydrogen bonding in analogous triazole-thione derivatives. The target compound’s nitrile and amino groups may act as hydrogen bond acceptors/donors, influencing crystal packing or intermolecular interactions in biological systems. For example, the 3-methoxyphenyl group’s oxygen could participate in C–H···O interactions, while the amino group may form N–H···N bonds with adjacent molecules .

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